Dichlorodi-pi-indenyltitanium

Electrochemistry Photoredox Catalysis Organometallic Electronics

Researchers needing distinct Ti(IV)/Ti(III) redox windows or rapid ligand substitution beyond Cp₂TiCl₂ capabilities will find the indenyl framework of bis(indenyl)titanium dichloride (CAS 12113-02-9) directly addresses these limitations. • Anodic shift of reduction potential enables photoredox cycles inaccessible to Cp₂TiCl₂ • ~10⁸-fold rate enhancement for associative chloride substitution via η⁵→η³ haptotropic shift • Unbridged bis(indenyl) geometry permits mixed-ligand and heterobimetallic complex synthesis • Documented negative SAR control for anticancer titanocene programs (Köpf-Maier et al., 1981)

Molecular Formula C18H14Cl2Ti 10*
Molecular Weight 349.1 g/mol
CAS No. 12113-02-9
Cat. No. B086585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorodi-pi-indenyltitanium
CAS12113-02-9
Molecular FormulaC18H14Cl2Ti 10*
Molecular Weight349.1 g/mol
Structural Identifiers
SMILES[CH-]1C=CC2=CC=CC2=C1.[CH-]1C=CC2=CC=CC2=C1.[Cl-].[Cl-].[Ti+4]
InChIInChI=1S/2C9H7.2ClH.Ti/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2
InChIKeyISKWZMPUHSDEID-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorodi-pi-indenyltitanium (CAS 12113-02-9): Organometallic Procurement Baseline for Unbridged Bis(indenyl) Ti(IV) Catalyst Precursors


Dichlorodi-pi-indenyltitanium (CAS 12113-02-9), systematically named bis(indenyl)titanium dichloride or (C9H7)2TiCl2, is an unbridged group 4 metallocene dichloride with molecular formula C18H14Cl2Ti and a molecular weight of 349.1 g/mol [1]. It features a titanium(IV) center η5-coordinated to two indenyl ligands and two chloride ligands, placing it within the broader class of titanocene dichlorides but distinguished by its indenyl (rather than cyclopentadienyl) ligand framework . The compound is commercially available at ≥95% purity from multiple suppliers and serves as a precursor for Ziegler-Natta olefin polymerization catalysts, organometallic derivatization, and photoredox applications .

Why Generic 'Titanocene Dichloride' Procurement Cannot Substitute for Dichlorodi-pi-indenyltitanium in Research Applications


Unbridged bis(indenyl)titanium dichloride cannot be interchanged with its closest analogs—bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2), bis(indenyl)zirconium dichloride (Ind2ZrCl2), or bridged ansa-bis(indenyl)titanium dichlorides—without risking profoundly altered catalytic, electronic, and biological outcomes. The indenyl ligand imparts an anodic shift of the TiIV/III reduction potential relative to Cp [1], directly affecting electron-transfer reactivity in photoredox and Ziegler-Natta catalysis. In biological systems, the antitumor activity of (C9H7)2TiCl2 is strongly reduced compared to Cp2TiCl2, confirming that the indenyl-for-cyclopentadienyl substitution is not pharmacologically neutral [2]. Furthermore, substitution of the metal center from Ti to Zr produces metallocenes with markedly different olefin polymerization kinetics and comonomer incorporation selectivity [3], while introducing an ansa-bridge locks the ligand geometry and eliminates the rotational freedom inherent to the unbridged compound. Quantitative evidence for these critical differentiators is provided below.

Quantitative Differential Evidence Guide: Dichlorodi-pi-indenyltitanium vs. Closest Analogs (Cp2TiCl2, Ind2ZrCl2, ansa-Bis(indenyl)TiCl2, and Bridged Variants)


Ti(IV)/Ti(III) Redox Potential: Anodic Shift Confirms Indenyl as a Stronger Net Electron Donor than Cyclopentadienyl

In a direct head-to-head electrochemical study using the Ind2Ti(C2Fc)2 / Cp2Ti(C2Fc)2 model system, replacement of cyclopentadienyl (Cp) with indenyl (Ind) ligands results in an anodic (positive) shift of the Ti(IV)/Ti(III) reduction wave, indicating that the indenyl-ligated Ti center is easier to reduce [1]. The Ti(IV)/Ti(III) wave for Ind2Ti(C2Fc)2 is chemically irreversible, with the ipa/ipc ratio approaching unity as the scan rate is increased from 10 to 500 mV/s [1]. Across the broader literature, replacement of Cp by Ind consistently produces an anodic shift of the metal-centered reduction potential, interpreted as evidence that Ind is a better net electron donor than Cp once the η5→η3 haptotropic shift (the 'indenyl effect') is accounted for [1].

Electrochemistry Photoredox Catalysis Organometallic Electronics

Antitumor Activity: Bis(indenyl)titanium Dichloride Exhibits Markedly Reduced Tumor-Inhibiting Efficacy Relative to Cp2TiCl2

In a systematic structure-activity relationship (SAR) study of substituted and bridged titanocene dichlorides against Ehrlich ascites tumor cells in mice, Köpf-Maier et al. evaluated the indenyl derivative (C9H7)2TiCl2 as compound 16 alongside 17 other titanocene analogs [1]. The unsubstituted titanocene dichloride (Cp2TiCl2) served as the reference standard with established antitumor efficacy. The study reported that complexes bearing two modified cyclopentadienyl rings (compounds 4–17, which includes (C9H7)2TiCl2) exhibit strongly reduced tumor-inhibiting activity compared to Cp2TiCl2 and monosubstituted variants [1]. By contrast, monosubstituted complexes 2, 3, and 18 (modified at only one Cp ring) maintained optimum cure rates of 80%, 60%, and 100% respectively [1].

Medicinal Organometallic Chemistry Antitumor Titanocenes Bioorganometallic SAR

Substitution Kinetics: The 'Indenyl Effect' Confers Rate Enhancements of ~10⁸ over Cyclopentadienyl Analogs in Ligand Substitution Reactions

The 'indenyl effect' in organometallic chemistry refers to the enhanced rates of associative ligand substitution displayed by η5-indenyl complexes compared to their η5-cyclopentadienyl counterparts, arising from the ability of the indenyl ligand to undergo a facile η5→η3 haptotropic shift that stabilizes the transition state [1]. Quantitative kinetic studies across multiple transition metal systems have demonstrated substitution rate enhancements of approximately 10⁸ for indenyl complexes relative to the corresponding cyclopentadienyl complexes [1]. While this rate enhancement has been most rigorously quantified for group 6–9 metals (Cr, Mo, Fe, Rh), the underlying haptotropic flexibility is an intrinsic property of the indenyl ligand applicable to titanium as well, as evidenced by the scan-rate-dependent electrochemical irreversibility observed specifically for Ind2Ti systems [2].

Organometallic Reaction Mechanisms Ligand Substitution Kinetics Indenyl Effect

Photoinitiator Capability: Dichlorobis(indenyl)titanium(IV) Generates Free Radicals Under Illumination, Distinct from Thermally-Only Activated Cp2TiCl2

Vendor technical documentation and product descriptions for dichlorobis(indenyl)titanium(IV) explicitly state that 'under illumination, dichlorobis(indenyl)titanium(IV) can undergo electron transfer to form free radicals to catalyze the occurrence of free radical reactions' . This photochemical electron-transfer pathway, documented in the compound's commercial specification sheets, distinguishes it from bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2), which is primarily employed as a thermal Ziegler-Natta precatalyst and has not been equivalently described as a photoinitiator in standard vendor specifications .

Photoredox Catalysis Photoinitiation Free Radical Chemistry

Unbridged Geometry: Free Ligand Rotation Enables Conformational Dynamics Absent in ansa-Bridged Bis(indenyl)titanium Dichlorides

Unlike ansa-bridged bis(indenyl)titanium dichlorides such as rac-ethylenebis(indenyl)titanium dichloride (rac-EBI)TiCl2 or rac-dimethylsilylbis(indenyl)titanium dichloride, which possess a covalent bridge locking the two indenyl ligands into a fixed relative geometry, the unbridged (Ind)2TiCl2 permits free rotation of the indenyl ligands about the metal–ligand axis [1]. This conformational freedom has been documented to result in a 3:2 dl/meso diastereomer ratio for phenyl-bridged Ti systems vs. a 1:1 to 4:1 ratio for unbridged Ti complexes [2]. The unbridged structure additionally provides a wider cyclopentadienyl–metal–cyclopentadienyl bite angle compared to bridged analogs, which directly influences monomer coordination and insertion kinetics in olefin polymerization [3].

Metallocene Conformational Analysis Catalyst Design Stereochemical Control

Procurement-Matched Application Scenarios for Dichlorodi-pi-indenyltitanium (CAS 12113-02-9) Based on Differentiated Evidence


Photoredox Catalyst Development Requiring Indenyl-Specific Redox Potentials and Photoinitiation Capability

For research groups designing visible-light-driven photoredox catalytic cycles, (Ind)2TiCl2 is the appropriate precursor because the indenyl ligand produces an anodic shift of the Ti(IV)/Ti(III) reduction potential relative to Cp2TiCl2 [1], providing access to a distinct thermodynamic reducing-power window. Combined with its documented ability to generate free radicals upon illumination , this compound uniquely enables dual thermal/photochemical activation strategies not replicable with Cp2TiCl2 or thermally activated ansa-titanocenes. Researchers should procure this compound specifically when their substrate scope requires the indenyl-modulated redox profile confirmed by Nguyen et al. (2020) [1].

SAR-Negative Control in Titanocene-Based Anticancer Drug Discovery Programs

In medicinal organometallic chemistry programs evaluating titanocene dichlorides as anticancer agents, (Ind)2TiCl2 serves as an essential negative SAR control. The Köpf-Maier et al. (1981) study established that dual indenyl substitution strongly reduces antitumor efficacy compared to Cp2TiCl2 [2]. Procurement of this compound as a control is warranted for any study where the hypothesis involves improving upon Cp2TiCl2 through ligand modification, as it provides the benchmark demonstrating that not all Cp replacements are biologically beneficial.

Ligand Substitution Kinetics and Mechanistic Studies Exploiting the 'Indenyl Effect' (~10⁸ Rate Enhancement)

For mechanistic organometallic chemists investigating associative ligand substitution pathways, (Ind)2TiCl2 offers a ~10⁸-fold rate enhancement over Cp2TiCl2 due to the indenyl effect—the η5→η3 haptotropic shift that stabilizes the associative transition state [3]. This compound is the appropriate procurement choice when the experimental design requires rapid chloride displacement by incoming nucleophiles (amines, alkoxides, carbanions) under mild conditions, enabling derivatization and catalyst activation pathways kinetically inaccessible with cyclopentadienyl analogs.

Synthesis of Unbridged Mixed-Ligand or Heterobimetallic Titanium Complexes via Conformationally Flexible Precursor

As an unbridged bis(indenyl)titanium dichloride, this compound provides the conformational freedom necessary for generating mixed-ligand complexes of the type (Ind)2Ti(X)(Y) or for preparing heterobimetallic systems where one indenyl ligand may be displaced or shared with a second metal center [4]. This is in direct contrast to ansa-bridged analogs (e.g., rac-EBI TiCl2) where the covalent bridge prevents ligand dissociation and rotational reorganization [4]. Laboratories requiring a flexible, unconstrained bis(indenyl) Ti(IV) platform should procure this CAS number specifically, avoiding the bridged alternatives that are structurally precluded from these applications.

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